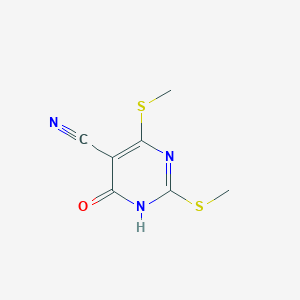

2,4-Bis(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4-Bis(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile, also known as Allopurinol, is a xanthine oxidase inhibitor that is used in the treatment of hyperuricemia, gout, and kidney stones. It is a pyrimidine derivative that was first synthesized in 1956 by Roland K. Robins and his colleagues at the Wellcome Research Laboratories in the UK. Since then, Allopurinol has been extensively studied for its therapeutic potential and mechanism of action.

Mecanismo De Acción

2,4-Bis(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile is a competitive inhibitor of xanthine oxidase, which means that it binds to the active site of the enzyme and prevents it from converting xanthine to uric acid. This leads to a reduction in the production of uric acid, which can help prevent the formation of uric acid crystals that can cause gout and kidney stones.

Biochemical and Physiological Effects:

2,4-Bis(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile has been shown to have a number of biochemical and physiological effects. It can reduce the production of uric acid, which can help prevent the formation of uric acid crystals that can cause gout and kidney stones. It can also reduce the risk of cardiovascular disease by reducing the levels of uric acid in the blood. Additionally, 2,4-Bis(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile has been shown to have anti-inflammatory and antioxidant effects, which can help reduce oxidative stress and inflammation in the body.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2,4-Bis(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile has a number of advantages and limitations for lab experiments. It is a well-studied compound that has been extensively tested for its therapeutic potential. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, 2,4-Bis(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile has a number of limitations, including its low solubility in water and its potential to cause liver toxicity at high doses.

Direcciones Futuras

There are a number of future directions for research on 2,4-Bis(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile. One area of interest is the development of new xanthine oxidase inhibitors that are more effective and have fewer side effects than 2,4-Bis(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile. Another area of interest is the use of 2,4-Bis(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile in the treatment of other conditions, such as heart disease and neurodegenerative disorders. Additionally, there is a need for more research on the biochemical and physiological effects of 2,4-Bis(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile, particularly its anti-inflammatory and antioxidant effects.

Métodos De Síntesis

The synthesis of 2,4-Bis(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile involves the condensation of two molecules of 3-methylthiouracil with ethyl acetoacetate to form 2,4,5-trimethoxy-3-oxo-6-ethylpyrimidine. This compound is then reacted with hydrazine to form 2,4-dihydroxy-6-ethylpyrimidine, which is subsequently oxidized with hydrogen peroxide to form 2,4-Bis(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile.

Aplicaciones Científicas De Investigación

2,4-Bis(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile has been extensively studied for its therapeutic potential in the treatment of hyperuricemia, gout, and kidney stones. It works by inhibiting the enzyme xanthine oxidase, which is responsible for the conversion of xanthine to uric acid. By reducing the production of uric acid, 2,4-Bis(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile can help prevent the formation of uric acid crystals that can cause gout and kidney stones.

Propiedades

Fórmula molecular |

C7H7N3OS2 |

|---|---|

Peso molecular |

213.3 g/mol |

Nombre IUPAC |

2,4-bis(methylsulfanyl)-6-oxo-1H-pyrimidine-5-carbonitrile |

InChI |

InChI=1S/C7H7N3OS2/c1-12-6-4(3-8)5(11)9-7(10-6)13-2/h1-2H3,(H,9,10,11) |

Clave InChI |

VABZIQBBIOAIOS-UHFFFAOYSA-N |

SMILES |

CSC1=C(C(=O)NC(=N1)SC)C#N |

SMILES canónico |

CSC1=C(C(=O)NC(=N1)SC)C#N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![propan-2-yl (2Z)-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B286299.png)

![isopropyl 7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B286300.png)

![5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2-(3-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B286301.png)

![5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2-(3-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B286302.png)

![ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B286304.png)

![ethyl (2E)-7-methyl-3-oxo-5-(thiophen-2-yl)-2-(thiophen-3-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B286306.png)

![ethyl 7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2-(3-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B286307.png)

![ethyl 5-(4-fluorophenyl)-7-methyl-3-oxo-2-(3-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B286308.png)

![isopropyl 5-(4-chlorophenyl)-7-methyl-3-oxo-2-(3-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B286310.png)

![1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazine-4-thione](/img/structure/B286311.png)

![4-(benzylsulfanyl)-5-[(4-chlorobenzyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B286313.png)